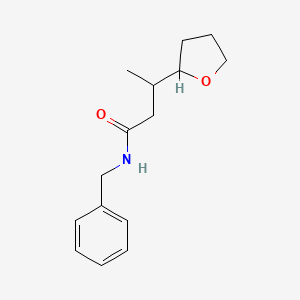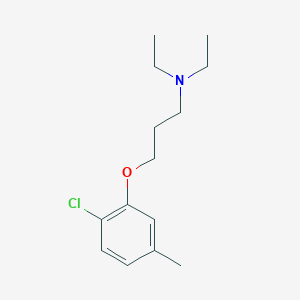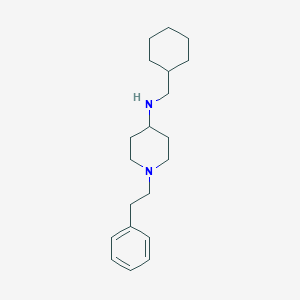
N-benzyl-3-(oxolan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(oxolan-2-yl)butanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group attached to a butanamide backbone, with an oxolan (tetrahydrofuran) ring substituent. Its molecular structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(oxolan-2-yl)butanamide can be achieved through several methods. One common approach involves the reaction of benzylamine with 3-(oxolan-2-yl)butanoic acid under appropriate conditions to form the desired amide. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(oxolan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxolan ring or the amide group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophiles like hydroxide (OH⁻) or amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-benzyl-3-(oxolan-2-yl)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism by which N-benzyl-3-(oxolan-2-yl)butanamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use, such as inhibiting an enzyme in a biochemical assay or modulating receptor activity in a pharmacological study.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-dioxopyrrolidin-1-yl)butanamide
Uniqueness
N-benzyl-3-(oxolan-2-yl)butanamide is unique due to the presence of the oxolan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for unique interactions in chemical and biological systems, making it a valuable compound for research and application development.
Properties
IUPAC Name |
N-benzyl-3-(oxolan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(14-8-5-9-18-14)10-15(17)16-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBJRIFKIORSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NCC1=CC=CC=C1)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5233321.png)
![5-[2-(benzyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5233325.png)
![(3aS*,6aR*)-N-cyclohexyl-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5233331.png)
![4-[(4-methyl-1,3-benzothiazol-2-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5233335.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(4-fluorobenzyl)piperidine trifluoroacetate](/img/structure/B5233341.png)
![4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)BENZAMIDE](/img/structure/B5233354.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B5233366.png)
![2-chloro-5-[2-(3-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5233395.png)
![2-(2-methylphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5233405.png)
![7-Fluoro-4-methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinoline](/img/structure/B5233407.png)

![1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine](/img/structure/B5233427.png)

